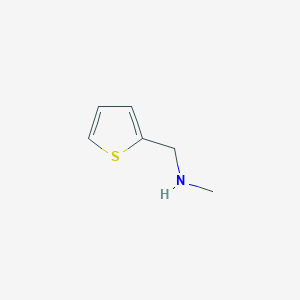

N-methyl-1-(thiophen-2-yl)methanamine

Overview

Description

The compound "N-methyl-1-(thiophen-2-yl)methanamine" is a molecule that contains a thiophene ring, which is a sulfur-containing five-membered heterocycle, attached to a methanamine moiety through a methyl linker. This structure is a common motif in various chemical compounds that exhibit a range of biological activities and chemical properties. The thiophene ring imparts unique electronic characteristics due to the presence of sulfur, which can influence the compound's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of thiophene derivatives with amines or other nitrogen-containing reagents. For instance, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a chemosensor for silver ions, was likely achieved through the reaction of a thiophene derivative with an amine under specific conditions . Similarly, novel urea and thiourea derivatives of a related compound were synthesized by reacting a valsartan intermediate with substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine . These methods demonstrate the versatility of thiophene-containing amines in chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiophene-based amines can be elucidated using various spectroscopic techniques. For example, NMR spectroscopy was used to characterize the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, confirming the presence of the triazole and oxazole rings . Additionally, X-ray diffraction has been employed to determine the crystal structure of a novel 1,3-dithiolane compound, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Thiophene-based amines can participate in various chemical reactions due to their nucleophilic nitrogen atom and the reactive nature of the thiophene ring. For instance, the synthesis of N-(5,5-dimethyl-2(5H)-thiophenyliden)amines involved the reaction of lithiated 1,1-disubstituted 1,2-dienes with isothiocyanates, followed by treatment with t-BuOH and t-BuOK in DMSO . This reaction showcases the ability of thiophene derivatives to undergo condensation reactions to form new C=N bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based amines are influenced by the presence of the thiophene ring and the substituents attached to it. For example, the chemosensor for Ag(+) ions mentioned earlier exhibits strong fluorescent enhancement upon binding to the ion, which is attributed to an increase in intramolecular charge transfer (ICT) . The compound's limit of detection for Ag(+) ions is also a critical physical property, indicating its sensitivity as a chemosensor. Furthermore, the antimicrobial activity of urea and thiourea derivatives of a related compound against various bacterial and fungal strains highlights the biological relevance of these molecules .

Scientific Research Applications

Metal Ion Sensing

N-methyl-1-(thiophen-2-yl)methanamine and its derivatives have been studied for their potential in sensing metal ions. For instance, azomethine-thiophene pincer ligands, related to this compound, have shown promise in fluorescence and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) applications for metal ion sensing, particularly for Ni(II) and Pd(II) ions (Pedras et al., 2007).

Chemosensor Development

Some derivatives of this compound have been used in developing chemosensors. For example, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a derivative, was identified as a highly selective chemosensor for Ag(+) ion. It showed a strong fluorescent enhancement upon binding to Ag(+) ion due to increased intramolecular charge transfer (ICT) (Tharmaraj et al., 2012).

Corrosion Inhibition

Amino acid compounds similar to this compound have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These inhibitors showed effectiveness in protecting N80 steel from corrosion, which can be attributed to their adsorption on the steel surface (Yadav et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential medicinal properties. For example, novel urea and thiourea derivatives of a similar compound were synthesized and showed in vitro antibacterial and antifungal activities, indicating potential applications in pharmaceuticals (Vedavathi et al., 2017).

Antidepressant Drug Candidates

Specific derivatives of this compound have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds displayed high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Enhanced Cellular Uptake in Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, similar in structure to this compound, have been studied for enhanced cellularuptake with selectivity and remarkable photocytotoxicity in red light. These complexes showed significant potential in cancer treatment, demonstrating efficient uptake in cancer cells and inducing cell death through the generation of reactive oxygen species upon light exposure (Basu et al., 2015).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff bases of this compound derivatives have shown notable anticancer activity. These complexes were effective against various human cancerous cell lines, demonstrating strong DNA-binding affinity and reducing cell viability significantly, suggesting their potential in cancer therapy (Mbugua et al., 2020).

Hypoglycemic Activity

In diabetes research, a compound structurally related to this compound showed hypoglycemic activity, indicating potential applications in the treatment of diabetes. This research explored the design and synthesis of the compound to prolong its half-life while maintaining its hypoglycemic effect (Qun-chao, 2013).

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXJMSRLGMWEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331176 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58255-18-8 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58255-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)